5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has been extensively used in scientific research due to its unique properties. It is also known by its chemical formula, C13H8BrCl2N2O, and is classified as a benzamide derivative.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinase CK2 and PARP-1. This inhibition leads to the disruption of various cellular processes, including DNA repair and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide in lab experiments is its ability to selectively target specific enzymes and cellular processes. This allows for more precise and targeted research. However, one limitation is its potential toxicity, which can affect the accuracy and reliability of experimental results.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives with improved properties and efficacy.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide can be achieved by reacting 5-chloro-2-pyridinylamine with 2-chloro-5-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Scientific Research Applications
5-bromo-2-chloro-N-(5-chloro-2-pyridinyl)benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
5-bromo-2-chloro-N-(5-chloropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZQLDOCLYXWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(5-chloropyridin-2-yl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.